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molecular formula C13H18F3N3 B1395835 2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine CAS No. 681482-58-6

2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine

Cat. No. B1395835
M. Wt: 273.3 g/mol
InChI Key: KEIBFAJNDBJABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262212B2

Procedure details

N-{2-[4-(4-trifluoromethylphenyl)piperazin-1-yl]ethyl}phthalimide (4 g, 9.92 mmol) prepared in Reference Example 153 was suspended in ethanol (30 ml), to which hydrazine monohydrate (0.53 ml, 10.91 mmol) was added, and the mixture was heated under reflux for 5 hours. The reaction mixture was allowed to return to room temperature, and the resulting precipitates were collected by filtration. This was purified by silica gel column chromatography (methylene chloride/ethyl acetate=100/1) to afford 2-[4-(4-trifluoromethylphenyl)piperazin-1-yl]ethylamine (2.87 g, yield 100%) as a colorless crystalline powder.
Name
N-{2-[4-(4-trifluoromethylphenyl)piperazin-1-yl]ethyl}phthalimide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:29])([F:28])[C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][N:17]3C(=O)C4=CC=CC=C4C3=O)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.O.NN>C(O)C>[F:29][C:2]([F:1])([F:28])[C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][NH2:17])[CH2:13][CH2:14]2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
N-{2-[4-(4-trifluoromethylphenyl)piperazin-1-yl]ethyl}phthalimide
Quantity
4 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)N1CCN(CC1)CCN1C(C=2C(C1=O)=CC=CC2)=O)(F)F
Step Two
Name
Quantity
0.53 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
This was purified by silica gel column chromatography (methylene chloride/ethyl acetate=100/1)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1CCN(CC1)CCN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 105.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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